molecular formula C8H7N3O6 B2591699 Methyl 2-amino-3,5-dinitrobenzoate CAS No. 22603-10-7

Methyl 2-amino-3,5-dinitrobenzoate

Cat. No.: B2591699
CAS No.: 22603-10-7
M. Wt: 241.159
InChI Key: BLVZXLIGARVLJC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H7N3O6 It is a derivative of benzoic acid, characterized by the presence of amino and nitro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3,5-dinitrobenzoate typically involves the nitration of methyl 2-aminobenzoate. The process begins with the methylation of 2-aminobenzoic acid to form methyl 2-aminobenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce nitro groups at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration reaction is carefully monitored to avoid over-nitration and to ensure the selective introduction of nitro groups at the desired positions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Esterification: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Esterification: Acidic or basic hydrolysis conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the amino group.

    Reduction: Methyl 2,3,5-triaminobenzoate.

    Esterification: 2-amino-3,5-dinitrobenzoic acid.

Scientific Research Applications

Methyl 2-amino-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies have shown its effectiveness against certain strains of bacteria and fungi.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Methyl 2-amino-3,5-dinitrobenzoate can be compared with other similar compounds, such as:

    Methyl 3,5-dinitrobenzoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.

    2-Amino-3,5-dinitrobenzoic acid: Contains a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.

    Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl ester group, which can influence its physical and chemical properties.

Biological Activity

Methyl 2-amino-3,5-dinitrobenzoate (MDNB) is a compound of interest due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the biological activity of MDNB, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

MDNB is characterized by a benzene ring with two nitro groups at the 3 and 5 positions and an amino group at the 2 position, along with a methyl ester functional group. This structure contributes to its reactivity and biological activity.

The biological activity of MDNB is primarily attributed to its ability to interact with cellular components through:

  • Redox Reactions : The nitro groups can undergo reduction, generating reactive intermediates that may disrupt cellular processes.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .

These interactions can lead to antimicrobial effects , where MDNB disrupts the integrity of microbial cell walls or membranes.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of MDNB against various strains of bacteria and fungi. Key findings include:

  • Antifungal Activity : Research indicates that MDNB exhibits significant antifungal properties against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.27 to 1.10 mM. The compound's mechanism involves a multi-target approach affecting fungal cell wall integrity and membrane permeability .
  • Antibacterial Activity : MDNB has been investigated for its antibacterial effects, showing efficacy against several bacterial strains. Specific data on MIC values for different bacteria are still under exploration but suggest potential for therapeutic applications .

Comparative Studies

MDNB's activity has been compared with other dinitrobenzoate derivatives:

CompoundMIC (mM) against C. albicansNotes
This compound0.27 - 1.10Effective antifungal properties
Ethyl 3,5-dinitrobenzoate0.52Most potent among tested derivatives
Methyl 3,5-dinitrobenzoateVariesSimilar structural characteristics

This table illustrates that while MDNB is effective, other derivatives also show promising antifungal activity, suggesting a need for further comparative studies.

Case Studies

  • Study on Antifungal Mechanism :
    • A study explored the antifungal mechanism of MDNB in Candida albicans, demonstrating that both free MDNB and its nanoemulsion form inhibited fungal growth effectively. The research utilized molecular modeling to elucidate the compound's action at the molecular level .
  • Kinetic Studies :
    • Kinetic investigations into the nucleophilic substitution reactions involving MDNB have provided insights into its reactivity profile in biological systems. These studies help understand how modifications to the compound might enhance or diminish its biological activity .

Properties

IUPAC Name

methyl 2-amino-3,5-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVZXLIGARVLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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